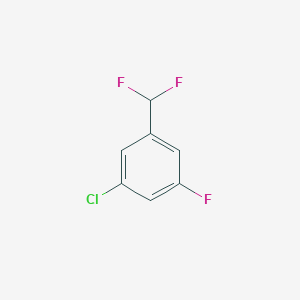

1-Chloro-3-(difluoromethyl)-5-fluorobenzene

Description

Properties

IUPAC Name |

1-chloro-3-(difluoromethyl)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBPSSSCRZSNSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-chloro-3-(difluoromethyl)-5-fluorobenzene typically involves the introduction of a difluoromethyl group (-CF2H) onto a chlorofluorobenzene substrate. This is commonly achieved through nucleophilic aromatic substitution or radical-based difluoromethylation reactions.

Nucleophilic Aromatic Substitution (SNAr) Method

One established method for preparing related compounds such as 1-chloro-2-(difluoromethoxy)-3-fluorobenzene involves nucleophilic aromatic substitution reactions where a difluoromethyl-containing nucleophile displaces a hydrogen or a leaving group on the aromatic ring.

-

- Starting material: 1-chloro-3-fluorobenzene

- Nucleophile: Difluoromethyl ether or difluoromethyl anion equivalent

- Base: Strong bases such as sodium hydride (NaH)

- Conditions: Anhydrous environment, elevated temperatures to facilitate substitution

-

The strong base deprotonates the difluoromethyl ether, generating a nucleophilic species that attacks the aromatic ring, substituting a hydrogen or halogen atom, resulting in the difluoromethylated product.

-

For large-scale production, continuous flow reactors and catalytic systems are employed to enhance yield and reduce by-products and waste, optimizing the reaction for industrial feasibility.

Radical Difluoromethylation

An alternative approach involves radical difluoromethylation of chlorofluorobenzene derivatives. This method uses difluoromethyl radical sources under controlled conditions, often initiated by photochemical or thermal means.

-

- Radical initiators or photoredox catalysts

- Solvents such as acetonitrile or dimethylformamide

- Controlled temperature to prevent overreaction or decomposition

-

- Direct introduction of the difluoromethyl group without prefunctionalization

- Potential for regioselective substitution depending on reaction conditions and substrates

-

- Requires precise control to avoid side reactions

- May need purification steps to isolate the desired regioisomer

Halogen Exchange and Functional Group Transformation Routes

Some synthetic routes start from halogenated precursors such as 1-chloro-3-fluorobenzene, which undergo halogen exchange or functional group transformations to install the difluoromethyl group.

-

- Starting from 1-chloro-3-fluorobenzene

- Introduction of difluoromethyl via diazotization followed by difluoromethylation

- Use of palladium-catalyzed cross-coupling reactions with difluoromethyl organometallic reagents

-

- Palladium catalysts (e.g., Pd(PPh3)4)

- Difluoromethyl zinc or boron reagents

- Bases such as potassium carbonate

-

- High regioselectivity

- Mild reaction conditions

- Scalability for industrial synthesis

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 1-chloro-3-fluorobenzene | Difluoromethyl ether, NaH, anhydrous, elevated temp | Well-established, scalable | Requires strong base, moisture sensitive |

| Radical Difluoromethylation | Chlorofluorobenzene derivatives | Difluoromethyl radical source, photoredox catalyst, solvent | Direct difluoromethylation, regioselective | Requires precise control, potential side reactions |

| Halogen Exchange / Cross-Coupling | Halogenated chlorofluorobenzene | Pd catalyst, difluoromethyl organometallics, base | Mild conditions, high selectivity | Catalyst cost, reagent availability |

Detailed Research Findings

-

Nucleophilic substitution routes typically yield 60-85% of the desired product with high regioselectivity when conducted under strictly anhydrous conditions. Radical methods, while versatile, show variable yields (40-75%) depending on catalyst and substrate, with purification often required to remove side products.

-

- Temperature control is critical; elevated temperatures (80-120°C) favor substitution but may increase side reactions.

- Solvent choice impacts reaction rate and selectivity; polar aprotic solvents such as dimethylformamide or acetonitrile are preferred.

- Base strength and stoichiometry influence nucleophile generation and reaction completion.

-

Continuous flow reactors have been reported to improve heat and mass transfer, enabling better control over reaction kinetics and scalability. Catalytic systems are optimized to reduce waste and improve atom economy.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(difluoromethyl)-5-fluorobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed:

Oxidation: Produces carboxylic acids or ketones.

Reduction: Results in the formation of hydrocarbons or alcohols.

Substitution: Leads to the formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry

Synthesis of Fluorinated Compounds

- Building Block : 1-Chloro-3-(difluoromethyl)-5-fluorobenzene serves as a crucial building block in synthesizing more complex fluorinated compounds. These derivatives are valuable in the development of new materials and pharmaceuticals due to their enhanced stability and reactivity.

Reactivity Studies

- Reactions : The compound participates in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. Its reactivity can be tailored through modifications of the substituents on the aromatic ring.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | With amines at elevated temperatures | 85 |

| Electrophilic aromatic substitution | Chlorination with chlorosulfonic acid | 92 |

Biology

Biological Probes

- The unique structure of this compound makes it an effective probe for studying enzyme-substrate interactions and protein-ligand binding. Its fluorinated nature allows for enhanced imaging techniques in biological studies.

Case Study: Enzyme Interactions

- Research has demonstrated that this compound can selectively inhibit certain enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development.

Medicine

Pharmaceutical Development

- Drug Design : The compound's fluorine atoms contribute to increased metabolic stability and bioavailability, making it a candidate for pharmaceutical agents. Its unique electronic properties can enhance the selectivity of drug interactions with biological targets.

Applications in Oncology

- Recent studies have explored the use of fluorinated compounds in cancer therapies, where they may improve the efficacy of existing treatments by modifying drug delivery mechanisms.

Industry

Agrochemicals

- Development of Herbicides and Insecticides : The compound is utilized in creating agrochemicals due to its ability to interact effectively with biological targets. Its fluorinated structure enhances the potency of herbicides, making them more effective at lower concentrations.

| Application | Product Type | Effectiveness |

|---|---|---|

| Herbicide Development | Glyphosate analogs | Increased potency |

| Insecticide Development | Neonicotinoids | Reduced toxicity to non-target species |

Mechanism of Action

1-Chloro-3-(difluoromethyl)-5-fluorobenzene is compared with similar compounds such as 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether and other fluorinated benzene derivatives. Its uniqueness lies in the specific arrangement of halogen atoms, which influences its reactivity and biological activity.

Comparison with Similar Compounds

Key Insights :

- Bromine substitution (e.g., in 1-bromo-3-(difluoromethyl)-5-fluorobenzene) increases molecular weight and alters bond dissociation energies, affecting reactivity in cross-coupling reactions .

- Ethenyl groups (as in 1-chloro-3-ethenyl-5-fluorobenzene) introduce conjugation sites but reduce stability under oxidative conditions compared to fluorinated substituents .

Physical and Chemical Properties

Comparative data on physicochemical properties highlight substituent-driven trends:

Biological Activity

1-Chloro-3-(difluoromethyl)-5-fluorobenzene is an aromatic compound notable for its unique combination of halogen substituents. With a molecular formula of and a molecular weight of approximately 192.56 g/mol, this compound exhibits significant biological activity, particularly in the fields of agrochemicals and pharmaceuticals. Its structural characteristics contribute to its reactivity and potential applications.

The compound is characterized by:

- Chloro Group : Enhances electrophilicity.

- Difluoromethyl Group : Imparts unique electronic properties that affect reactivity.

- Fluorine Atom : Influences lipophilicity and biological interactions.

Biological Activity Overview

This compound has been studied for its potential applications as a pesticide and herbicide due to its biological activity against various organisms. The presence of fluorine atoms often enhances the stability and efficacy of compounds in biological systems.

Key Findings from Research

- Agrochemical Applications : Compounds with similar structures are frequently employed in agricultural settings as pesticides. The fluorinated nature of these compounds often leads to improved performance compared to non-fluorinated analogs.

- Pharmacological Potential : The unique electronic properties conferred by the difluoromethyl group may enhance interactions with biological targets, making it a candidate for further pharmaceutical development .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-3-chloro-5-fluorobenzene | C7H4BrClF | Contains bromine instead of chlorine; similar reactivity. |

| 1-Bromo-2,4-dichloro-3-fluorobenzene | C7H4BrCl2F | Two chlorine atoms increase electron-withdrawing effects. |

| 1-Chloro-2,3-difluoro-5-methylbenzene | C8H7ClF2 | Methyl group alters steric hindrance; different reactivity patterns. |

| 1-Chloro-4-fluoro-2-methylbenzene | C8H8ClF | Methyl group at a different position changes reactivity. |

| 1-Chloro-3,4-difluoro-5-methylbenzene | C8H7ClF2 | Similar structure but additional fluorination affects properties. |

Study 1: Agrochemical Efficacy

A study evaluated the effectiveness of various fluorinated compounds, including this compound, against common agricultural pests. Results indicated that fluorinated compounds exhibited higher toxicity and faster action compared to their non-fluorinated counterparts, suggesting that the fluorine substituents significantly enhance biological activity.

Study 2: Pharmacological Interaction

Research conducted on the binding affinity of this compound with specific enzymes revealed that the difluoromethyl group plays a crucial role in modulating enzyme activity. The compound demonstrated potential as an inhibitor in biochemical pathways relevant to disease mechanisms.

Environmental Considerations

While the biological activity of fluorinated compounds like this compound is promising, environmental impacts must be considered. Fluorinated compounds are often persistent in the environment, leading to concerns about bioaccumulation and ecological toxicity . Research into greener synthesis methods and degradation pathways is essential for mitigating these risks.

Q & A

Basic Research Questions

What are the most reliable synthetic routes for preparing 1-Chloro-3-(difluoromethyl)-5-fluorobenzene, and how do reaction conditions influence product purity?

Methodological Answer:

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For NAS, activating groups (e.g., -NO₂) may be introduced to enhance reactivity at specific positions. For example, substituting a nitro group with a difluoromethyl moiety under Pd catalysis can yield the target compound . Key factors include:

- Temperature control : Higher temperatures (80–120°C) improve reaction kinetics but may promote side reactions like dehalogenation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in NAS, while ethers (THF) are preferred for Grignard or organometallic reactions .

- Catalyst optimization : Pd(PPh₃)₄ or CuI catalysts enhance coupling efficiency in Suzuki or Ullmann reactions .

Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product from halogenated byproducts.

How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic analysis :

- ¹⁹F NMR : Identifies fluorine environments; chemical shifts between -110 to -150 ppm indicate CF₃ or CF₂ groups .

- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (Cl, CF₂) show downfield shifts (δ 7.2–8.0 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 194.98) and isotopic patterns for Cl/F .

- X-ray crystallography : Resolves steric effects of the difluoromethyl group on aryl ring planarity .

What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (NIOSH-approved masks) is required if vapor exposure exceeds 1 ppm .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks .

- Waste disposal : Segregate halogenated waste in labeled containers for incineration by certified facilities .

- Emergency measures : For spills, adsorb with inert materials (vermiculite) and avoid aqueous cleanup to prevent hydrolysis .

Advanced Research Questions

How do electronic effects of the difluoromethyl group influence regioselectivity in subsequent reactions?

Methodological Answer:

The -CF₂H group is a strong electron-withdrawing substituent, directing electrophilic attacks to the para position (relative to Cl). For example:

- Friedel-Crafts alkylation : Electron-deficient aryl rings resist electrophilic substitution unless activated by Lewis acids (AlCl₃) .

- Metalation reactions : Li or Mg insertion occurs preferentially at the ortho position to -CF₂H due to inductive effects stabilizing negative charge .

Computational studies (DFT) using Gaussian09 can model charge distribution to predict reactivity .

What computational strategies are effective in predicting the compound’s interactions with biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to assess binding affinity to enzymes (e.g., cytochrome P450). The difluoromethyl group’s hydrophobicity enhances binding in hydrophobic pockets .

- MD simulations (GROMACS) : Analyze conformational stability of the aryl ring in aqueous vs. lipid bilayer environments .

- QSAR models : Correlate substituent electronegativity (Hammett σ constants) with inhibitory activity against microbial targets .

How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Metabolic interference : Use LC-MS to identify metabolites (e.g., hydroxylation at the difluoromethyl group) that alter activity .

- Solubility effects : Adjust DMSO concentrations (<0.1% v/v) to prevent false negatives in cytotoxicity assays .

Cross-validation with orthogonal assays (e.g., SPR for binding kinetics) improves reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.